molecular formula C12H16ClNO2 B12852823 (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride

(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B12852823
M. Wt: 241.71 g/mol
InChI Key: WEJSMUPIMJAVAK-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a phenyl substituent at the 6-position and a carboxylic acid group at the 2-position of the piperidine ring. The stereochemistry (2S,6R) is critical to its molecular interactions, particularly in pharmacological contexts where enantiomeric purity often dictates biological activity.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(2S,6R)-6-phenylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m1./s1

InChI Key

WEJSMUPIMJAVAK-DHXVBOOMSA-N

Isomeric SMILES

C1C[C@@H](N[C@@H](C1)C(=O)O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to its observed effects. The exact pathways and molecular interactions involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (2R,6S)-6-Phenylpiperidine-2-carboxylic Acid Hydrochloride

The enantiomer (2R,6S)-6-phenylpiperidine-2-carboxylic acid hydrochloride () shares the same molecular formula and functional groups but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities, solubility, and receptor-binding affinities. For example, in drug development, one enantiomer may show therapeutic efficacy, while the other could be inactive or even toxic. The lack of specific data on the (2S,6R) isomer underscores the need for stereochemical analysis in comparative studies .

Hydroxylated Analog: (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride

This compound (CAS 63088-78-8, ) replaces the phenyl group with a hydroxyl substituent at the 5-position. Key differences include:

  • Biological Activity : Hydroxylated piperidines are common in bioactive molecules, such as enzyme inhibitors or receptor modulators. The phenyl group in the target compound may favor lipophilic interactions, such as binding to membrane-bound targets .

Methyl-Substituted Derivative: 6-Methylpiperidine-2-carboxylic Acid

With a methyl group at the 6-position (CAS 154307-84-3, ), this analog lacks the aromatic phenyl ring. Structural and functional contrasts include:

  • Electron Density : The phenyl group in the target compound introduces π-π stacking capabilities, which are absent in the methyl analog. This difference could influence binding to aromatic residues in proteins .

Dimethyl-Substituted Analog: (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

This compound () features two methyl groups at the 2- and 6-positions and a carboxylic acid at the 4-position. Comparative analysis reveals:

  • Molecular Weight : 193.67 g/mol (vs. ~235–250 g/mol estimated for the target compound, assuming a phenyl group adds ~77 g/mol).
  • Symmetry : The dimethyl substitution may confer conformational rigidity, whereas the phenyl group in the target compound introduces planar asymmetry.
  • Applications : Dimethylpiperidine derivatives are often used as intermediates in asymmetric synthesis or chiral catalysts .

Research Findings and Implications

  • Stereochemistry Matters : The enantiomeric pair (2S,6R)/(2R,6S) highlights the necessity of chiral resolution in pharmaceutical synthesis to avoid off-target effects .
  • Functional Group Trade-offs : Hydroxyl groups improve solubility but may reduce membrane permeability, whereas phenyl groups enhance lipophilicity for CNS-targeting drugs .
  • Structural Complexity : Dimethyl-substituted analogs () are simpler to synthesize but lack the aromatic interactions critical for certain biological activities .

Biological Activity

(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a piperidine ring with a phenyl group and a carboxylic acid functional group. Its molecular formula is C13_{13}H16_{16}ClN1_{1}O2_{2}, with a molecular weight of approximately 241.73 g/mol. The stereochemistry of the compound is crucial for its biological activity, influencing its interactions with various biological targets.

Research indicates that (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride interacts with specific receptors and enzymes, potentially acting as an inhibitor or activator. The compound's mechanism involves modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to influence pathways related to pain perception and mood regulation.

Biological Activities

The biological activities of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride can be categorized as follows:

  • CNS Activity : Studies suggest that the compound may exhibit anxiolytic or antidepressant effects by modulating glutamate receptors.
  • Antitumor Activity : Preliminary research indicates potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise in inhibiting certain bacterial strains.

CNS Activity

A study evaluated the effects of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride on anxiety-like behavior in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups.

StudyModelResult
Rodent Anxiety ModelSignificant anxiolytic effect observed

Antitumor Activity

In vitro studies assessed the antiproliferative effects of the compound on various cancer cell lines, including lung carcinoma (NCI H292) and colon carcinoma (HT29). The findings revealed moderate cytotoxicity with IC50_{50} values indicating effective inhibition.

Cell LineIC50_{50} Value (µM)Effect
NCI H29225.4Moderate Cytotoxicity
HT2930.1Moderate Cytotoxicity

Antimicrobial Properties

Research conducted on the antimicrobial efficacy of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride demonstrated inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli15
S. aureus10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.